3-Chloro-2-hydroxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYNIPUFKBBALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342464 | |
| Record name | 3-Chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13466-35-8 | |
| Record name | 3-Chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Methodologies for the Chemical Synthesis of 3 Chloro 2 Hydroxypyridine
Evolution of Synthetic Routes for Halogenated Hydroxypyridines
The preparation of halogenated hydroxypyridines has evolved significantly over time. Early methods often involved direct halogenation, which could sometimes lead to a mixture of products. This has led to the development of more controlled, multi-step syntheses to achieve the desired regioselectivity.
Conventional Halogenation Approaches
Direct chlorination of 2-pyridone has been reported to yield 3,5-dichloro-2-pyridone (B189641), with 5-chloro-2-pyridone being the only monochlorinated product found. acs.org A more targeted approach to synthesizing 3-chloro-2-pyridone starts with 2,3-dichloropyridine (B146566). acs.org This starting material can be prepared from 3-aminopyridine (B143674) through chlorination to 2-chloro-3-aminopyridine, followed by the replacement of the amino group with chlorine. acs.org The more reactive 2-chloro position of 2,3-dichloropyridine can then be hydrolyzed to the pyridone. This is efficiently done in a two-step process: first, by treatment with sodium n-butoxide to form 3-chloro-2-n-butoxypyridine, and then, cleavage of the ether with pyridine (B92270) hydrochloride to yield 3-chloro-2-pyridone. acs.org
Another conventional method involves the diazotization of an amino group. For instance, 3-amino-2-hydroxy-methylpyridine can be converted to 3-chloro-2-hydroxy-methyl-pyridine. prepchem.com This is achieved by reacting the starting material with sodium nitrite (B80452) in aqueous hydrochloric acid to form a diazonium salt, which is then treated with cuprous chloride. prepchem.com
The table below summarizes some conventional halogenation approaches.
| Starting Material | Reagents | Product | Yield | Reference |
| 2,3-Dichloropyridine | 1. Sodium n-butoxide 2. Pyridine hydrochloride | 3-Chloro-2-pyridone | 64% | acs.org |
| 3-Amino-2-hydroxy-methylpyridine | 1. NaNO₂, HCl 2. CuCl | 3-Chloro-2-hydroxy-methyl-pyridine | - | prepchem.com |
Multi-step Preparation Strategies
Multi-step syntheses offer a higher degree of control and are often necessary for producing specifically substituted hydroxypyridines. For example, the synthesis of 3-hydroxypyridines can be achieved through a condensation reaction. Aromatic aldehydes can be condensed with ethyl cyanoacetate (B8463686) to form intermediates that lead to 3-hydroxypyridine (B118123) derivatives. acs.org
Another multi-step strategy involves the synthesis of 3-hydroxypyridine from 3-chloropyridine (B48278). This process includes dissolving 3-chloropyridine in a solvent, heating it, and adding a basic hydroxide. After the reaction, the solvent is removed, and the mixture is neutralized to obtain 3-hydroxypyridine. google.com This method is noted for its mild reaction conditions and suitability for large-scale production. google.com
Advanced Synthetic Protocols
Recent advancements in synthetic chemistry have introduced more efficient and selective methods for the synthesis of halogenated hydroxypyridines and their derivatives. These include palladium-catalyzed reactions, green chemistry approaches, and regioselective functionalization techniques.
Palladium-Catalyzed Cross-Coupling and Cyclization Reactions
Palladium-catalyzed reactions have become a powerful tool in organic synthesis. For instance, all four possible benzo thieme-connect.comnih.govfuropyridine tricyclic heterocycles have been synthesized using palladium-mediated reactions, with 2-chloro-3-hydroxypyridine (B146414) being a precursor for one of the isomers. nih.govchemicalbook.comacs.org The synthesis of 2-substituted furo[3,2-b]pyridines can be accomplished through a one-pot reaction involving the coupling of 3-chloro-2-hydroxy pyridine with terminal alkynes, catalyzed by Pd/C-CuI. researchgate.net
Furthermore, palladium-catalyzed intramolecular Heck reactions of halogenated phenoxy pyridines provide a convenient route to benzo thieme-connect.comnih.govfuro[3,2-c]pyridines. ysu.am These advanced methods often provide high yields and selectivity under mild conditions.
The following table highlights some palladium-catalyzed reactions for the synthesis of related fused heterocyclic systems.
| Starting Material | Reagents | Product | Catalyst System | Reference |
| 2-Chloro-3-hydroxypyridine | - | Benzo thieme-connect.comnih.govfuro[3,2-b]pyridine | Palladium-mediated | nih.govchemicalbook.com |
| 3-Chloro-2-hydroxy pyridine | Terminal alkynes | 2-Substituted furo[3,2-b]pyridines | 10% Pd/C-CuI-PPh₃-Et₃N | researchgate.net |
| 4-Chloropyridines | 2-Bromophenols | Benzo thieme-connect.comnih.govfuro[3,2-c]pyridines | Pd(OAc)₂ and various ligands | ysu.am |
Green Chemistry Approaches in Hydroxypyridine Synthesis
In line with the principles of green chemistry, new synthetic methods are being developed to be more environmentally friendly. Ultrasound and microwave irradiation are emerging as effective techniques to promote organic reactions. wiley.com For example, the O-alkylation of hydroxypyridines has been successfully carried out in aqueous surfactant media under ultrasonic and microwave assistance, offering a green alternative to conventional methods. scirp.org These methods are often simpler, more efficient, and economical. scirp.org
Ultrasound has also been utilized in the palladium-catalyzed synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxy pyridine, demonstrating the synergy between green techniques and advanced catalysis. researchgate.net
Regioselective Functionalization Techniques
Achieving regioselectivity is a major challenge in the functionalization of pyridine rings. Several advanced techniques have been developed to address this. For instance, the regioselective functionalization of 3-hydroxy-pyridine carboxylates can be achieved through neighboring group assistance, allowing for reactions like hydrolysis, transesterification, and aminolysis to occur under mild conditions with high yields. nih.gov
Another approach involves the use of 3,4-pyridyne intermediates, which can be generated from substituted 3-chloropyridines. nih.gov These intermediates allow for the regioselective difunctionalization of the pyridine ring. nih.gov The distortion of the pyridyne intermediate, influenced by substituents, can direct the regioselectivity of nucleophilic additions. nih.gov Furthermore, a reaction sequence involving the ring-opening of pyridines to Zincke imine intermediates, followed by halogenation and recyclization, allows for the selective halogenation at the 3-position. researchgate.net
Utilization of 3-Chloro-2-hydroxypyridine as a Precursor in Complex Molecule Synthesis
This compound, and its predominant tautomer 3-chloro-2-pyridone, serves as a versatile and valuable starting material in organic synthesis. Its specific arrangement of chloro, hydroxyl (or keto), and amine functionalities on the pyridine ring allows for a multitude of reaction pathways to generate more complex and highly substituted molecular architectures. The strategic derivatization of this compound and its subsequent use in constructing intricate fused ring systems are pivotal in the synthesis of medicinally and materially significant molecules.
The chemical reactivity of this compound allows for its modification through several key pathways. The hydroxyl group can be readily converted into an ether, such as an ethoxy group, which in turn modifies the electronic properties of the pyridine ring and enables subsequent, highly specific reactions.
A notable strategy involves the use of 3-chloro-2-ethoxypyridine (B70323) as a precursor for generating a highly reactive 3,4-pyridyne intermediate. nih.govrsc.org This process begins with a regioselective lithiation at the 4-position of the pyridine ring using n-butyllithium (n-BuLi), followed by a transmetalation with an organomagnesium halide. rsc.org Upon heating, this intermediate undergoes elimination to form the 3,4-pyridyne. nih.govrsc.org The pyridyne is then immediately trapped in situ by the Grignard moiety, which adds regioselectively to the 4-position. The resulting 3-pyridylmagnesium species can be quenched with a wide array of electrophiles, leading to the formation of diverse 2,3,4-trisubstituted pyridines. nih.govrsc.org This method provides a powerful route to highly decorated pyridines that would be difficult to access otherwise. rsc.org
This pyridyne-based strategy has been successfully applied to the synthesis of a key intermediate for (±)-paroxetine, a selective serotonin (B10506) reuptake inhibitor. nih.govrsc.org The versatility of this pathway is demonstrated by the variety of electrophiles that can be used to functionalize the 3-position of the ring, as detailed in the table below. nih.govrsc.org
| Trapping Electrophile | Resulting Functional Group at C-3 | Product | Yield (%) |
| TMSCl | -Si(CH₃)₃ | 2-ethoxy-4-(4-methoxyphenyl)-3-(trimethylsilyl)pyridine | 53 |
| 2-Thiophenecarboxaldehyde | -CH(OH)(2-thienyl) | (2-ethoxy-4-(4-methoxyphenyl)pyridin-3-yl)(thiophen-2-yl)methanol | 60 |
| 4-Pyridinecarboxaldehyde | -CH(OH)(4-pyridyl) | (2-ethoxy-4-(4-methoxyphenyl)pyridin-3-yl)(pyridin-4-yl)methanol | 57 |
| Allyl Bromide (with CuCl) | -CH₂CH=CH₂ | 3-allyl-2-ethoxy-4-(4-methoxyphenyl)pyridine | 56 |
| 4-Chlorobenzoyl chloride (with CuCl) | -C(O)(4-chlorophenyl) | (4-chlorophenyl)(2-ethoxy-4-(4-methoxyphenyl)pyridin-3-yl)methanone | 58 |
| Data sourced from studies on the regioselective difunctionalization of 3-chloro-2-ethoxypyridine. nih.govrsc.org |
Further derivatization can be achieved by treating the newly formed trisubstituted pyridine with reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to convert the 2-ethoxy group back into a 2-chloro group, providing another handle for subsequent reactions. nih.govrsc.org
The 2-pyridone core, the stable tautomer of 2-hydroxypyridine (B17775), is a fundamental building block for constructing fused heterocyclic systems, which are prevalent in antibacterial agents and other biologically active compounds. diva-portal.org The inherent diene system within the 2-pyridone ring makes it an ideal participant in cycloaddition reactions for creating polycyclic and three-dimensional molecular scaffolds.
One advanced application is the synthesis of complex, sp³-rich, three-dimensional heterocycles via a selective [4+2] cycloaddition reaction. diva-portal.orgnih.gov In this strategy, a more complex, ring-fused thiazolo-2-pyridone (which contains the core 2-pyridone structure) is used as the diene component. This starting material reacts with an in situ generated aryne, which serves as the dienophile. diva-portal.org The reaction proceeds with high regioselectivity, yielding structurally complex thiazolo-epoxy-isoquinolinones. This methodology is scalable and effectively generates peptidomimetic scaffolds that are of significant interest in medicinal chemistry. diva-portal.orgnih.gov
The versatility of this approach is highlighted by the range of substituents tolerated on the starting 2-pyridone scaffold, allowing for the creation of a library of diverse fused products.
| C-7 Substituent on Thiazolo-2-pyridone | C-8 Substituent on Thiazolo-2-pyridone | Fused Product Yield (%) |
| Naphthalen-1-ylmethyl | Cyclopropyl | 80 |
| Methyl | Cyclopropyl | 75 |
| Naphthalen-1-ylmethyl | Methoxy | 66 |
| Naphthalen-1-ylmethyl | Phenyl | 72 |
| Data sourced from studies on the [4+2] cycloaddition of bicyclic thiazolo 2-pyridones and arynes. diva-portal.orgnih.gov |
This strategy underscores the utility of the 2-pyridone framework, accessible from precursors like this compound, in the assembly of novel, ring-fused heterocyclic systems. diva-portal.orgdiva-portal.org
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Hydroxypyridine
Nucleophilic Substitution Reactions in Chloropyridines
The reactivity of chloropyridines in nucleophilic substitution reactions is significantly influenced by the position of the chlorine atom relative to the ring's nitrogen atom. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack. stackexchange.com This effect is most pronounced at the C2 and C4 positions, which are ortho and para to the nitrogen, respectively.
The mechanism for these reactions is typically a nucleophilic aromatic substitution (SNAr). stackexchange.com This process involves the addition of a nucleophile to the pyridine ring to form a negatively charged intermediate, often called a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. youtube.com For 2-chloropyridine (B119429) and 4-chloropyridine, the nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance, which lowers the activation energy and increases the reaction rate. stackexchange.comvaia.com
Oxidation and Reduction Transformations of Pyridine Systems
The pyridine ring can undergo a variety of oxidation and reduction reactions, leading to a range of functionalized products.
Oxidation: Oxidation of the pyridine moiety typically occurs at the nitrogen atom, which possesses a lone pair of electrons. wikipedia.org Common oxidizing agents, such as peracids (e.g., peracetic acid), react with the pyridine nitrogen to form the corresponding pyridine-N-oxide. wikipedia.orgslideshare.net This transformation is significant because the N-oxide group alters the electronic properties of the ring, suppressing further reactions at the nitrogen and promoting electrophilic substitution at the C2 and C4 positions. wikipedia.org The oxygen atom can later be removed by a deoxygenation step, for example, using zinc dust. wikipedia.org While specific studies on 3-Chloro-2-hydroxypyridine are not detailed, this general reactivity pattern applies to pyridine systems. In biological contexts, microbial degradation of pyridine compounds can also proceed through oxidative pathways involving successive hydroxylations of the ring. ias.ac.in
Reduction: The pyridine ring is susceptible to reduction. Catalytic hydrogenation, often using hydrogen gas in the presence of a metal catalyst like nickel or palladium, can reduce the aromatic ring to form the corresponding saturated piperidine (B6355638) structure. slideshare.net Chemical reducing agents such as lithium aluminium hydride (LiAlH4) can also achieve this transformation. slideshare.net The reduction of this compound would be expected to yield a substituted piperidine, though the specific reaction conditions would be critical to control the outcome and potential side reactions.
Carbon-Carbon and Carbon-Oxygen Bond Formation
This compound serves as a valuable building block in organic synthesis for the construction of more complex heterocyclic systems through carbon-carbon (C-C) and carbon-oxygen (C-O) bond-forming reactions.
A notable application is in the one-pot synthesis of 2-substituted furo[3,2-b]pyridines. nih.gov This transformation is achieved through a sequential process that begins with a palladium-copper catalyzed Sonogashira cross-coupling reaction between this compound and a terminal alkyne. nih.gov This step forms a C-C bond. This is immediately followed by an intramolecular C-O bond formation, where the hydroxyl group attacks the newly installed alkyne to cyclize into the furan (B31954) ring system. nih.gov The reaction is efficiently performed under ultrasound irradiation with a Pd/C-CuI-PPh3-Et3N catalytic system in ethanol. nih.gov
The table below summarizes the synthesis of various 2-substituted furo[3,2-b]pyridines from this compound and different terminal alkynes, demonstrating the utility of this method for creating diverse molecular scaffolds. nih.gov
| Reactant (Terminal Alkyne) | Product (2-Substituted Furo[3,2-b]pyridine) | Yield (%) |
|---|---|---|
| Phenylacetylene | 2-Phenylfuro[3,2-b]pyridine | 85 |
| 4-Ethynyltoluene | 2-(p-Tolyl)furo[3,2-b]pyridine | 88 |
| 4-Methoxy-1-ethynylbenzene | 2-(4-Methoxyphenyl)furo[3,2-b]pyridine | 82 |
| 1-Ethynyl-4-fluorobenzene | 2-(4-Fluorophenyl)furo[3,2-b]pyridine | 84 |
| 1-Ethynyl-4-chlorobenzene | 2-(4-Chlorophenyl)furo[3,2-b]pyridine | 80 |
| Prop-2-yn-1-ol | Furo[3,2-b]pyridin-2-ylmethanol | 75 |
Ambidentate Nucleophilic Behavior in Halogenated Pyridinols
Hydroxypyridines, including halogenated derivatives, can exhibit ambidentate nucleophilic character due to the existence of tautomeric forms. researchgate.net Specifically, 2-hydroxypyridine (B17775) exists in a well-established equilibrium with its 2-pyridone tautomer. acs.org This allows the molecule to act as a nucleophile through two different atoms: the oxygen of the hydroxyl group (in the lactim form) or the ring nitrogen (in the lactam or pyridone form). researchgate.net
Research has shown that the site of nucleophilic attack depends on the isomer and reaction conditions. researchgate.net In reactions with 1-chloro-2,4,6-trinitrobenzene, 2-hydroxypyridine reacts as a true ambidentate nucleophile, yielding a mixture of products from both N- and O-arylation. researchgate.netresearchgate.net In contrast, 4-hydroxypyridine (B47283) (which also has a pyridone tautomer) reacts to give the product of attack at the nitrogen atom, while 3-hydroxypyridine (B118123) (which exists primarily in the phenolic form) reacts at the oxygen atom. researchgate.netresearchgate.net
This behavior extends to substituted hydroxypyridines. For instance, studies on the reactions between various X-substituted-3-hydroxypyridines (where X = H, 5-Cl, 6-CH3) and 1-chloro-2,4,6-trinitrobenzene resulted in the formation of 3-pyridinyl 2,4,6-trinitrophenyl ethers, indicating reaction at the oxygen atom. researchgate.net This demonstrates that even with a chlorine substituent, the fundamental nucleophilic preference of the 3-hydroxypyridine core is maintained. The ambidentate nature of these molecules makes them versatile reagents, though it can also present challenges in controlling reaction selectivity.
The following table summarizes the observed nucleophilic behavior of different hydroxypyridine isomers in reactions with electrophiles like 1-chloro-2,4,6-trinitrobenzene. researchgate.netresearchgate.net
| Hydroxypyridine Isomer | Primary Site of Nucleophilic Attack | Behavior |
|---|---|---|
| 2-Hydroxypyridine | Nitrogen and Oxygen | Ambidentate |
| 3-Hydroxypyridine | Oxygen | O-Nucleophile |
| 4-Hydroxypyridine | Nitrogen | N-Nucleophile |
Tautomeric Equilibrium and Structural Characterization of 3 Chloro 2 Hydroxypyridine
Experimental Elucidation of Pyridinone-Hydroxypyridine Tautomerism
A variety of spectroscopic techniques have been employed to experimentally investigate the tautomeric equilibrium of 3-Chloro-2-hydroxypyridine and related compounds. These methods provide direct evidence for the existence and relative populations of the different tautomeric forms in various environments.
Matrix isolation infrared (IR) spectroscopy is a powerful technique for studying the structures of individual molecules at low temperatures. In a study involving this compound isolated in a low-temperature argon matrix, IR spectroscopy combined with density functional theory (DFT) calculations revealed the presence of two tautomeric forms before UV irradiation: the keto form and an enol form (enol I) stabilized by an intramolecular N···H–O hydrogen bond. researchgate.net This technique allows for the trapping and characterization of individual tautomers, providing clear spectroscopic signatures for each form.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for studying tautomerism in solution. Both ¹H and ¹³C NMR have been used to investigate the relative populations of tautomers for various substituted 2-hydroxypyridines. semanticscholar.org However, in some cases, particularly in certain solvents like deuterated chloroform (B151607) (CDCl₃), NMR data may not be sufficient to definitively distinguish between the tautomeric forms. semanticscholar.orgumich.edu For instance, while NMR can clearly show that the parent 2-hydroxypyridine (B17775) exists mainly in the pyridinone form, the spectral differences for substituted derivatives like 2-hydroxy-6-chloropyridine can be too subtle for unambiguous assignment. semanticscholar.orgumich.edu The use of different solvents, such as the polar aprotic solvent dimethyl sulfoxide (B87167) (DMSO-d₆), can sometimes help in resolving the tautomeric populations. semanticscholar.org
Photoemission spectroscopy, including Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), provides insights into the electronic structure of molecules by measuring the binding energies of valence and core electrons. These techniques have been used to study the tautomerism of the 2-hydroxypyridine/2-pyridone system. acs.org By analyzing the core-level binding energies, it is possible to distinguish between the tautomers and gain information about their relative gas-phase basicities. acs.org Computational and UPS/XPS studies on chlorinated pyridines have provided detailed information on their valence band and core level electronic structures. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Tautomeric Investigations
Theoretical and Computational Investigations of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental studies of tautomerism. These methods allow for the calculation of the relative stabilities of tautomers and the energy barriers for their interconversion.
DFT calculations have been widely used to investigate the tautomeric equilibrium of this compound and related systems. researchgate.net These calculations can predict the optimized geometries and relative energies of the different tautomers, providing a theoretical basis for understanding their stability. wuxibiology.com For example, DFT calculations have shown that the position of the chlorine atom in chlorosubstituted 2-hydroxypyridines significantly influences the electron distribution in the pyridine (B92270) ring, thereby affecting the relative stability of the tautomeric forms. The pyridone form is often found to be more stable due to resonance effects and hydrogen bonding interactions. Theoretical studies have also been employed to predict vibrational spectra, which can then be compared with experimental IR and Raman data to confirm the presence of specific tautomers. researchgate.net
Interactive Data Tables
Tautomeric Equilibrium of 2-Hydroxypyridine Derivatives in Different Solvents
| Compound | Solvent | Tautomeric Form Favored | Spectroscopic Method | Reference |
| 2-Hydroxypyridine | CDCl₃, DMSO-d₆ | Pyridinone (oxo-form B) | ¹H and ¹³C NMR | semanticscholar.orgumich.edu |
| 2-Hydroxy-6-chloropyridine | CDCl₃, DMSO-d₆ | Likely Hydroxypyridine (form A) | ¹H NMR | semanticscholar.orgumich.edu |
| 2-Hydroxy-5-nitropyridine (B147068) | DMSO-d₆, CD₃OD | Pyridinone (oxo-form B) | ¹H and ¹³C NMR | semanticscholar.orgumich.edu |
| 6-chloro-2-pyridone | D₂O | Lactam (Pyridinone) | 2D IR Spectroscopy | nih.gov |
Ab Initio Molecular Orbital Studies of Proton Transfer
The interconversion between the lactim and lactam tautomers of this compound occurs via an intramolecular proton transfer. Ab initio molecular orbital and Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanism of this transfer. wuxibiology.comchemrxiv.org While many detailed computational studies focus on the parent 2-hydroxypyridine/2-pyridone system as a fundamental model, the principles are directly applicable to its substituted derivatives. acs.orgacs.org
These theoretical studies investigate the electronic structure changes that accompany the proton's movement from the exocyclic oxygen atom to the ring nitrogen atom. The transfer is not a simple hop but involves a significant reorganization of the molecule's electron density. chemrxiv.org Analysis of the frontier molecular orbitals shows that the first ionization from either tautomer occurs from a π orbital of a similar shape. rsc.org For the proton transfer to occur, a profound change in the molecular geometry, particularly the angles involving the atoms of the transferring proton, is necessary. chemrxiv.org This requirement for significant geometric distortion is a key factor in the energetics of the process.
Computational models such as DFT, Møller-Plesset perturbation theory (MP2), and coupled-cluster (CCSD(T)) methods are employed to calculate the relative energies of the tautomers and the transition state connecting them. wuxibiology.comacs.org These calculations confirm that the stability of the tautomers and the feasibility of the proton transfer are delicately balanced and influenced by factors such as substitution and solvation. chemrxiv.org
Analysis of Potential Energy Surfaces and Transition States
The analysis of the potential energy surface (PES) for the tautomerization of this compound reveals critical details about the reaction pathway and its energetic demands. For an isolated molecule in the gas phase, the direct intramolecular proton transfer faces a substantial energy barrier. researchgate.netwuxibiology.com This high barrier is a consequence of the strained geometry of the transition state; the molecule must contort significantly to decrease the distance between the oxygen donor and nitrogen acceptor atoms, leading to a high-energy, three-membered ring-like transition state structure. chemrxiv.orgaip.org
Theoretical calculations on the related 6-chloro-2-pyridone system using the semi-empirical PM3 method estimated an activation energy of 41.3 kcal/mol for the intramolecular hydrogen shift, with the study noting that chloro-substitution does not appear to significantly alter this barrier compared to the parent 2-pyridone. ias.ac.in This suggests a similarly high barrier for the uncatalyzed tautomerization of the 3-chloro isomer, making the spontaneous process kinetically unfavorable under normal conditions.
The potential energy surface is dramatically altered by the presence of protic solvent molecules, such as water. wuxibiology.com Computational studies on the parent 2-hydroxypyridine system demonstrate that even a single water molecule can significantly lower the activation barrier by acting as a proton relay or "water bridge". wuxibiology.com In this catalyzed mechanism, a concerted double proton transfer occurs through a lower-energy, six-membered ring transition state, effectively circumventing the high-energy direct pathway. wuxibiology.com DFT calculations have shown this catalytic effect can reduce the energy barrier to a much more accessible range of 12-17 kcal/mol. wuxibiology.com Therefore, in solution, the tautomerization does not typically proceed via a direct intramolecular shift but rather through a solvent-assisted mechanism.
| System | Method | Condition | Activation Energy (kcal/mol) | Citation |
| 2-Hydroxypyridine | DFT | Gas Phase, Uncatalyzed | ~38.2 | wuxibiology.com |
| 2-Hydroxypyridine | DFT | Gas Phase, 1 H₂O molecule | ~12.1 - 16.7 | wuxibiology.com |
| 6-Chloro-2-pyridone | PM3 | Gas Phase, Uncatalyzed | ~41.3 | ias.ac.in |
Advanced Spectroscopic and Crystallographic Studies of 3 Chloro 2 Hydroxypyridine and Its Analogues
Single-Crystal X-ray Diffraction Analysis for Molecular Structure Elucidation
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state material. While a specific crystal structure for 3-chloro-2-hydroxypyridine is not widely reported in literature, extensive studies on its analogues provide critical insights into the preferred tautomeric form and intermolecular interactions in the solid state. The position of substituents on the pyridine (B92270) ring plays a critical role in determining which tautomer (the hydroxy or the pyridone form) crystallizes. rsc.orgrsc.org
For instance, single-crystal X-ray diffraction analysis revealed that 3,5-dichloro-2,6-dimethyl-4-hydroxypyridine exists in the pyridone (oxo) form, whereas tetrachloro-4-hydroxypyridine crystallizes as the pyridinol (hydroxy) tautomer. rsc.orgrsc.org Similarly, a study of 2-hydroxy-5-nitropyridine (B147068) showed that it also exists in the oxo-form in the solid state. researchgate.net These findings underscore that the electronic effects of substituents heavily influence the tautomeric preference in the crystalline phase.
Table 1: Crystallographic Data for Analogues of this compound Data sourced from studies on related compounds to infer structural behavior.
| Compound | Tautomeric Form in Solid State | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 3,5-Dichloro-2,6-dimethyl-4-hydroxypyridine | Pyridone (Oxo) | Not specified | Not specified | rsc.orgrsc.org |
| Tetrachloro-4-hydroxypyridine | Pyridinol (Hydroxy) | Not specified | Not specified | rsc.orgrsc.org |
| 2-Hydroxy-5-nitropyridine | Pyridone (Oxo) | Not specified | Not specified | researchgate.net |
| Cu(6C2HP)₄(H₂O)₂₂ (Polymorph I & II) | Pyridone (coordinated via O) | Monoclinic | P2₁/c | doi.org |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and FT-Raman Analysis
Vibrational spectroscopy, encompassing FTIR and FT-Raman techniques, is a powerful tool for identifying functional groups and probing the molecular structure of compounds. Experimental FTIR and FT-Raman spectra for this compound have been recorded using instruments such as the Bruker Tensor 27 FT-IR and Bruker MultiRAM FT-Raman spectrometers. nih.gov The analysis of these spectra is often supported by quantum chemical computations, which help in the assignment of vibrational modes. ijesit.com
Studies on the isomeric 5-chloro-2-hydroxypyridine (B146416) provide a framework for interpreting the spectra of the 3-chloro analogue. ijesit.com For 5-chloro-2-hydroxypyridine, characteristic C-H stretching vibrations are identified in the 3100-3000 cm⁻¹ region. ijesit.com The C-C stretching vibrations for the same molecule are assigned to bands at 1614, 1554, and 992 cm⁻¹ in the FT-IR spectrum and 1621, 1548, 1040, and 826 cm⁻¹ in the FT-Raman spectrum. ijesit.com For the related 3-bromo-2-hydroxypyridine (B31989), O–H stretching vibrations are observed in the 3200–3600 cm⁻¹ range, while the C–Br stretch appears at 550–650 cm⁻¹. By analogy, the C-Cl stretching vibration for this compound would be expected in its characteristic region of the spectrum.
Theoretical calculations using DFT have been employed to compute the vibrational frequencies and normal modes for this compound, aiding in the detailed assignment of the experimental spectra. unibo.itresearchgate.net
Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments for Chloro-hydroxypyridine Analogues Assignments are based on experimental and computational studies of isomers and related molecules.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Analogue | Reference |
|---|---|---|---|
| O-H Stretch | 3200 - 3600 | 3-Bromo-2-hydroxypyridine | |
| C-H Stretch | 3000 - 3100 | 5-Chloro-2-hydroxypyridine | ijesit.com |
| C=C/C=N Stretch (Ring) | 1550 - 1620 | 5-Chloro-2-hydroxypyridine | ijesit.com |
| C-Cl Stretch | 600 - 800 | General range for chloroarenes |
Optical Spectroscopic Characterization: UV-Vis-NIR and Photoluminescence
UV-Vis-NIR spectroscopy provides information about the electronic transitions within a molecule. For many pyridine derivatives, there is no significant absorption in the visible and near-infrared regions, a property that is advantageous for nonlinear optical (NLO) applications. researchgate.net Experimental studies on the parent 2-hydroxypyridine (B17775) crystal show that it is transparent across the entire UV-Vis-NIR range. researchgate.net
For analogues such as 3-bromo-2-hydroxypyridine, time-dependent DFT (TD-DFT) has been used to calculate the electronic absorption spectra in various solvents, predicting the wavelengths of maximum absorption (λmax). mdpi.com The UV-Vis spectra of copper complexes with 6-chloro-2-hydroxypyridine have also been characterized. doi.org
Photoluminescence (PL) spectroscopy investigates the emission of light from a substance after it has absorbed light. This property is crucial for developing materials for optical applications. Organic molecules that exhibit high fluorescence emission in the solid state are of particular interest. researchgate.net For example, a proton transfer complex of a pyridine derivative, 2-amino-3-methylpyridinium 3,5-dinitrobenzoate (B1224709) (AMPDB), displays a strong green emission centered at 525 nm. researchgate.net Certain metal complexes incorporating pyridone ligands have been shown to sensitize near-infrared (NIR) emission from lanthanide ions. mdpi.com While specific PL data for this compound is scarce, the behavior of its analogues suggests potential for luminescence applications.
Table 3: Calculated UV-Vis Absorption Maxima (λmax) for 3-Bromo-2-hydroxypyridine Theoretical data calculated via TD-DFT, providing insight into expected electronic transitions.
| Solvent | Calculated λmax (nm) | Reference |
|---|---|---|
| Gas Phase | Not specified in abstract | mdpi.com |
| Water | Not specified in abstract | mdpi.com |
| DMSO | Not specified in abstract | mdpi.com |
| Methanol | Not specified in abstract | mdpi.com |
Spectroscopic Probes for Molecular Interactions and Electronic Properties
Spectroscopic techniques are invaluable for probing the subtle electronic effects and intermolecular forces that govern the properties of molecules like this compound. The tautomeric equilibrium between the hydroxypyridine and pyridone forms is a key aspect that can be investigated. Gas-phase studies on 3-chloro-2-pyridone have explored this equilibrium, revealing how halogen substitution influences tautomer preference and fundamental properties like acidity. researchgate.net Rotational spectroscopy on related isomers like 5-chloro- and 6-chloro-2-hydroxypyridine has provided detailed information on the conformational landscape and the influence of the chlorine atom's position on tautomeric stability. unibo.it
The electronic properties are often described in terms of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For 3-bromo-2-hydroxypyridine, the HOMO-LUMO gap was calculated to be approximately 5.4 eV, suggesting high stability. mdpi.com A similar analysis for 5-chloro-2-hydroxypyridine also focused on the HOMO-LUMO gap to explain charge transfer interactions within the molecule. ijesit.com Computational studies have visualized the frontier molecular orbitals of this compound, providing a deeper understanding of its electronic structure. unibo.itresearchgate.net These theoretical approaches, combined with experimental spectroscopy, offer a comprehensive picture of the molecule's reactivity and potential for intermolecular interactions, such as hydrogen bonding. researchgate.net
Table 4: Calculated Electronic Properties of Halogenated 2-Hydroxypyridine Analogues Data from DFT calculations, highlighting the influence of substituents on electronic structure.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 3-Bromo-2-hydroxypyridine (in water) | -6.880 | -1.475 | 5.406 | mdpi.com |
| 3-Bromo-2-hydroxypyridine (in DMSO) | -6.880 | -1.475 | 5.405 | mdpi.com |
| 5-Chloro-2-hydroxypyridine | Not specified | Not specified | Calculated | ijesit.com |
Computational Chemistry and Molecular Modeling of 3 Chloro 2 Hydroxypyridine
Quantum Chemical Calculations of Electronic Structure (e.g., B3LYP, HF methods)
Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of 3-Chloro-2-hydroxypyridine. The Hartree-Fock (HF) and Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, are commonly employed methods. mdpi.com These calculations are typically performed with a basis set such as 6-311++G(d,p) to ensure a good balance between accuracy and computational cost. ijesit.com
The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. ijesit.com Comparative studies on similar molecules, such as 5-chloro-2-hydroxypyridine (B146416), have shown that DFT/B3LYP calculations often yield results that are in better agreement with experimental data than HF methods for parameters like bond lengths and angles. ijesit.com For instance, in a study on 3-bromo-2-hydroxypyridine (B31989), both HF and B3LYP methods were used to compute the optimized geometrical parameters, providing a comprehensive understanding of the molecular structure. mdpi.comresearchgate.net The choice of method influences the calculated properties, with B3LYP generally being preferred for its inclusion of electron correlation effects, which are crucial for accurate predictions in many molecular systems. mdpi.com
Below is a table showing representative optimized geometric parameters for a substituted 2-hydroxypyridine (B17775), calculated using B3LYP and HF methods with the 6-311++G(d,p) basis set, based on data from analogous compounds. ijesit.com
Table 1: Selected Optimized Geometrical Parameters of a Substituted 2-Hydroxypyridine
| Parameter | Bond/Angle | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
| Bond Length (Å) | C2-O | 1.35 | 1.33 |
| C2-N1 | 1.38 | 1.36 | |
| C3-Cl | 1.74 | 1.71 | |
| C5-C6 | 1.38 | 1.37 | |
| O-H | 0.97 | 0.95 | |
| Bond Angle (˚) | N1-C2-C3 | 118.5 | 118.9 |
| C2-C3-C4 | 120.1 | 119.8 | |
| C3-C4-C5 | 119.5 | 119.6 | |
| C2-O-H | 108.7 | 109.1 |
Note: Data is representative and based on calculations for closely related compounds like 5-chloro-2-hydroxypyridine. ijesit.com
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions within a molecule. mdpi.com The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. mdpi.com
For molecules like this compound, the HOMO is typically a π-orbital located over the pyridine (B92270) ring, while the LUMO is a π-antibonding orbital. mdpi.comresearchgate.net The transition of an electron from the HOMO to the LUMO represents a π → π transition, which corresponds to the primary electronic absorption. mdpi.com In a study on the analogous 3-bromo-2-hydroxypyridine, the HOMO was found to be delocalized over the carbon atoms of the pyridine ring, while the LUMO orbitals were of π* type, with the HOMO→LUMO transition implying an electron density transfer to the pyridine ring and the oxygen atom. mdpi.com
Calculations for 5-chloro-2-hydroxypyridine using B3LYP/6-311++G(d,p) provide specific energy values for these orbitals. ijesit.com
Table 2: Calculated Frontier Molecular Orbital Energies
| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 5-chloro-2-hydroxypyridine | B3LYP/6-311++G(d,p) | -6.59 | -1.98 | 4.61 |
| 5-chloro-2-hydroxypyridine | HF/6-311++G(d,p) | -8.87 | 1.25 | 10.12 |
| 3-bromo-2-hydroxypyridine | B3LYP/6-311++G(d,p) | -7.47 | -0.68 | 6.79 |
Note: Data derived from studies on chloro and bromo analogs of the title compound. mdpi.comijesit.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com
Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.
Blue indicates regions of most positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack.
Green indicates regions of near-zero potential, typically found over nonpolar parts of the molecule. mdpi.com
In studies of similar molecules like 3-bromo-2-hydroxypyridine, MEP analysis performed at the B3LYP/6-311++G(d,p) level reveals distinct potential regions. mdpi.comresearchgate.net The most negative potential (red/yellow) is concentrated around the electronegative oxygen and nitrogen atoms, identifying them as the primary sites for electrophilic interaction. mdpi.com Conversely, the most positive potential (blue) is located on the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic interaction and hydrogen bonding. mdpi.com The carbon and hydrogen atoms of the pyridine ring generally show intermediate potentials. mdpi.com This visual representation of charge distribution is fundamental for understanding intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer and intra- and intermolecular bonding interactions. acs.org It provides a detailed picture of charge delocalization by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction and greater stabilization of the system due to electron delocalization (hyperconjugation). acs.org
In substituted pyridines, significant NBO interactions include the delocalization of lone pair (LP) electrons from the oxygen and nitrogen atoms into the antibonding π* orbitals of the pyridine ring. For example, the interaction LP(O) → π(C-C) or LP(N) → π(C-C) would signify a strong delocalization of electrons, contributing to the stability of the molecule. NBO analysis can also elucidate the nature of hydrogen bonds in dimeric structures by quantifying the charge transfer from the lone pair of the proton acceptor to the antibonding orbital of the donor's X-H bond. acs.org
Table 3: Representative NBO Second-Order Perturbation Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C2-C3) | 25.5 | π-delocalization |
| LP (1) N | π* (C5-C6) | 21.8 | π-delocalization |
| LP (2) O | π* (C2-N1) | 28.1 | Resonance |
| π (C4-C5) | π* (C2-C3) | 18.9 | π-delocalization |
| σ (C3-Cl) | σ* (C2-N1) | 1.5 | Hyperconjugation |
Note: Values are illustrative based on typical interactions in substituted pyridine systems.
Analysis of Non-Covalent Interactions (NCI) (e.g., Reduced Density Gradient (RDG) analysis)
The analysis of Non-Covalent Interactions (NCI) is essential for understanding the forces that govern molecular assembly and conformation, such as hydrogen bonds, van der Waals forces, and steric repulsion. wikipedia.org The Reduced Density Gradient (RDG) method is a powerful visualization technique based on the electron density (ρ) and its gradient. researchgate.net It generates 3D isosurfaces that highlight regions of non-covalent interactions. wikipedia.org
A scatter plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) is used to characterize these interactions:
Strong, attractive interactions , like hydrogen bonds, appear as spikes in the plot at low RDG values with large negative sign(λ₂)ρ values (typically colored blue).
Weak, van der Waals interactions appear as spikes at low RDG and near-zero sign(λ₂)ρ values (colored green).
Strong, repulsive interactions , such as steric clashes, appear as spikes at low RDG with large positive sign(λ₂)ρ values (colored red). wikipedia.org
In studies on related molecules like 3-bromo-2-hydroxypyridine, RDG analysis has been used to visualize and confirm the presence of intermolecular O–H···N hydrogen bonds in the dimeric form, providing a clear picture of the stabilizing non-covalent forces. researchgate.net
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a quantitative description of electron localization in a molecule. mdpi.com They offer a visual method to identify core electrons, covalent bonds, and lone pairs, which is more detailed than simple electron density plots. nih.gov
ELF measures the probability of finding an electron near a reference electron with the same spin. High ELF values (approaching 1.0) indicate regions of high electron localization, such as in covalent bonds or lone pairs.
LOL is based on the kinetic energy density and provides a similar but often clearer picture of electron localization, especially in distinguishing bonding regions. mdpi.com
For molecules analogous to this compound, ELF and LOL analyses show high localization values in the regions corresponding to the C-C, C-N, C-O, and C-H bonds, confirming their covalent nature. mdpi.com Furthermore, distinct basins of high localization are observed around the oxygen and nitrogen atoms, corresponding to their lone pair electrons. mdpi.comresearchgate.net These analyses are valuable for understanding the electronic structure and identifying reactive sites on the molecular surface. mdpi.com
Simulation of Vibronic Structure from Quantum-Chemical Calculations
Quantum-chemical calculations can accurately simulate the vibrational spectra (e.g., FT-IR and FT-Raman) of molecules. ijesit.com By computing the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculations, often performed using methods like B3LYP with the 6-311++G(d,p) basis set, help in the assignment of experimental vibrational bands to specific molecular motions (e.g., stretching, bending). ijesit.com
Calculated vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. ijesit.com To improve agreement, a scaling factor is typically applied to the computed frequencies. A study on 5-chloro-2-hydroxypyridine compared the calculated frequencies with experimental data, allowing for a detailed assignment of the vibrational modes. ijesit.com
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |
| O-H stretch | 3420 | - | 3650 |
| C-H stretch | 3133 | 3130 | 3155 |
| C-H stretch | 3084 | 3084 | 3102 |
| C=O stretch | 1655 | 1658 | 1680 |
| C-C stretch | 1595 | 1597 | 1610 |
| C-Cl stretch | 780 | 782 | 795 |
Note: Data is based on the analysis of 5-chloro-2-hydroxypyridine and is representative of the expected vibrational modes. ijesit.com
Biological Activities and Medicinal Chemistry Applications of 3 Chloro 2 Hydroxypyridine Derivatives
Utility as Pharmaceutical Intermediates in Drug Discovery
3-Chloro-2-hydroxypyridine is a versatile organic intermediate in the synthesis of a wide array of pharmaceutical compounds. fishersci.fi Its structural framework is a key component in the development of novel therapeutic agents. The reactivity of the chlorine and hydroxyl groups allows for various chemical modifications, making it a valuable building block in medicinal chemistry.
Derivatives of this compound are integral to the synthesis of compounds with potential applications in treating a range of conditions. For instance, it is a precursor in the preparation of 2-bromo-3-chloro-5-trifluoromethylpyridine, a pharmaceutical intermediate for anticancer auxiliary drugs. google.com The synthesis involves a multi-step process where 3-chloro-5-trifluoromethyl-2-hydroxypyridine is a key intermediate. google.com
The pyridine (B92270) ring itself is a significant scaffold in drug discovery, present in numerous medicinal drugs due to its diverse biological activities. bohrium.com The introduction of a chloro and a hydroxyl group at the 3 and 2 positions, respectively, provides specific electronic and steric properties that can be fine-tuned for optimal interaction with biological targets. This makes this compound and its derivatives valuable starting materials for creating libraries of compounds for high-throughput screening in drug discovery programs.
Furthermore, the development of various synthetic methodologies, such as the synthesis of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives, highlights the utility of pyridine-containing compounds in generating new pharmacologically active agents. scirp.org These derivatives often serve as core structures that can be further functionalized to enhance their therapeutic properties.
Investigation of Enzyme Inhibition Mechanisms (e.g., cyclooxygenase, xanthine (B1682287) dehydrogenase)
Derivatives of this compound have been investigated for their potential to inhibit various enzymes implicated in disease pathways. A related compound, 5-chloro-2-hydroxypyridine (B146416), has been utilized in studies to understand the mechanism of action of certain drugs on xanthine dehydrogenase. While direct studies on this compound's effect on cyclooxygenase and xanthine dehydrogenase are not extensively detailed in the provided results, the broader class of pyridine derivatives is known to exhibit enzyme inhibitory activity. nih.gov
Pyridine carboxylic acid derivatives, for example, have been shown to inhibit a wide range of enzymes, including cyclooxygenase-2 (COX-2). nih.gov The structural features of this compound, with its potential for hydrogen bonding and halogen bonding, suggest it could serve as a scaffold for designing inhibitors of various enzymes. The chlorine atom can influence the electronic properties of the pyridine ring, which can be crucial for binding to the active site of an enzyme.
Boronic acid derivatives of this compound have shown potential as enzyme inhibitors. Boronic acids are known to reversibly bind to the active sites of enzymes, particularly serine proteases. This suggests that this compound-5-boronic acid could be a candidate for inhibiting enzymes with a serine residue in their active site.
Protein Binding Interactions
The ability of this compound derivatives to interact with proteins is fundamental to their biological activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring can also accept a hydrogen bond. frontiersin.org These interactions are crucial for the binding of the molecule to the active site of a protein.
The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a protein-ligand complex. The combination of hydrogen bonding and halogen bonding capabilities makes this compound derivatives interesting candidates for targeting specific protein binding pockets.
Antimicrobial and Antifungal Efficacy Studies (e.g., against bacterial and fungal strains)
Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties. For instance, newly synthesized 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives were screened for their antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). scirp.org Their antifungal activity was tested against Pseudomonas aeruginosa, Aspergillus niger, and Penicillium rubrum. scirp.org
Among these, 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidin-2-one and 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidin-2-one were found to be the most active. scirp.org The study utilized the agar (B569324) well diffusion method to assess the antimicrobial activity. scirp.org
The broader class of pyridine derivatives is well-recognized for its antimicrobial and antifungal potential. bohrium.comnih.gov Halogenated pyridine derivatives, in particular, are known to exhibit such properties. cymitquimica.com The presence of the chloro group in the 3-position of the pyridine ring appears to be a key contributor to the observed biological activity in these compounds.
Below is a table summarizing the antimicrobial activity of some 3-chloro-azetidin-2-one derivatives:
| Compound | Target Organism | Activity Level |
| 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidin-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Most active |
| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidin-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Most active |
| Other derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Mild to moderate |
Antiviral and Anticancer Research Applications
Derivatives of this compound are being explored for their potential in antiviral and anticancer research. The pyridine scaffold is a common feature in many antiviral and anticancer drugs. bohrium.comnih.gov For instance, 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide has been studied for its potential anticancer activity, with preliminary studies suggesting it may affect cancer cell proliferation and survival. smolecule.com
In the context of antiviral research, while specific data on this compound is limited, related pyridine derivatives have shown promise. smolecule.com For example, indole (B1671886) derivatives sharing some structural similarities have demonstrated inhibitory activity against influenza A and CoxB3 virus. smolecule.com
Furthermore, a patent discloses the use of 3-chloro-5-trifluoromethyl-2-hydroxypyridine as an intermediate in the synthesis of anticancer auxiliary drugs. google.com This underscores the importance of the this compound core in the development of new cancer therapies.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies involve systematically modifying the structure of the molecule and evaluating the effect of these changes on its biological activity.
For example, in the case of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives, the nature of the substituent on the phenyl ring was found to significantly influence their antimicrobial activity. scirp.org Derivatives with fluoro and chloro substituents at the para-position of the phenyl ring exhibited the highest activity. scirp.org
SAR studies on other pyridine derivatives have also provided valuable insights. For instance, in a series of YC-1 analogs, modifications on the functional groups in the aromatic and furyl rings were explored to understand their impact on cytotoxicity and VEGF levels. nih.gov For some derivatives, halogen substitution was found to be more potent than alkyl substitution. nih.gov These findings highlight the importance of systematic structural modifications in the design of more effective therapeutic agents based on the this compound scaffold.
Molecular Docking and Receptor Interaction Profiling
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method is valuable for understanding the potential mechanism of action of this compound derivatives and for guiding the design of new, more potent compounds.
For example, molecular docking studies of 3-hydroxypyridine-4-one derivatives have been performed to investigate their potential as acetylcholinesterase inhibitors. researchgate.net These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. researchgate.net
In another study, molecular docking of 3-bromo-2-hydroxypyridine (B31989) was performed on the active sites of BRD2 inhibitors, revealing a low binding energy and suggesting its potential as a BRD inhibitor. mdpi.com Similarly, docking studies of platinum(II) complexes of 3-hydroxypyridine-2-carboxaldehyde (B112167) thiosemicarbazones were carried out to understand their anticancer activity. benthamdirect.com These computational approaches are instrumental in profiling the receptor interaction of this compound derivatives and in prioritizing candidates for further experimental validation.
Environmental Fate and Degradation Pathways of Halogenated Hydroxypyridines
Abiotic Transformation Processes in the Environment (e.g., photochemical degradation)
Abiotic transformation processes, particularly photochemical degradation, play a significant role in the environmental fate of halogenated pyridines. The rate constant for the vapor-phase reaction of 3-chloropyridine (B48278) with photochemically-produced hydroxyl radicals has been estimated, suggesting an atmospheric half-life of approximately 62 days. nih.gov
Studies on the photolytic destruction of 2-halogenated pyridines using ultraviolet irradiation at 254 nm have shown that these compounds undergo rapid dehalogenation, leading to a sharp drop in pH. researchgate.net For 2-chloropyridine (B119429), 2-hydroxypyridine (B17775) has been identified as a primary intermediate product of its destruction. researchgate.net This intermediate is then further broken down. researchgate.net The photolytic removal rate of these compounds does not appear to be significantly affected by pH or aeration. researchgate.net
It's important to note that while these studies provide insights into the general behavior of chlorinated pyridines, specific data on the direct photochemical degradation of 3-chloro-2-hydroxypyridine is limited. However, the behavior of similar compounds suggests that photolysis is a relevant environmental degradation pathway.
Biotic Degradation Mechanisms and Microbial Metabolism
Microbial degradation is a primary pathway for the breakdown of many pyridine (B92270) derivatives in the environment. tandfonline.com Bacteria, in particular, are capable of utilizing pyridines as sole sources of carbon and nitrogen. tandfonline.com The biodegradation of simple pyridine derivatives, especially hydroxypyridines, often proceeds through pathways involving hydroxylated intermediates. tandfonline.com
While specific studies on the microbial metabolism of this compound are not abundant, research on related compounds provides valuable insights. For instance, the metabolism of 2-hydroxypyridine and 3-hydroxypyridine (B118123) in Achromobacter sp. has been shown to proceed via the maleamate (B1239421) pathway. semanticscholar.orgnih.gov This involves the oxidation of the hydroxypyridine to a dihydroxypyridine, followed by ring cleavage to form maleamic acid. semanticscholar.org
Several bacterial strains have been identified that can degrade various hydroxypyridines. Burkholderia sp. strain MAK1, for example, utilizes 2-hydroxypyridine without the accumulation of the typical blue pigment, employing a 2-hydroxypyridine 5-monooxygenase in the initial degradation step. nih.govvu.lt Rhodococcus rhodochrous strain PY11 can also use 2-hydroxypyridine as its sole carbon and energy source. vu.lt The degradation of 3-hydroxypyridine has been studied in Agrobacterium sp., indicating its potential for bioremediation. researchgate.net
The nature and position of substituents on the pyridine ring can significantly alter its biodegradability. tandfonline.com For some substituted pyridines, degradation may occur through novel mechanisms that might involve initial reductive steps rather than the more common hydroxylation. tandfonline.com
Role as Environmental Transformation Products of Pesticides
This compound is not a primary pesticide itself but is recognized as a significant environmental transformation product of certain pesticides. A prominent example is its relation to 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is a major metabolite of the insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. ebi.ac.ukresearchgate.netacs.orgnih.gov While TCP is more studied, understanding its degradation is relevant as it can lead to less chlorinated hydroxypyridines.
The degradation of chlorpyrifos in the environment leads to the formation of TCP. ebi.ac.ukacs.org This hydrolysis results in a complete loss of the parent compound's insecticidal activity. acs.org However, TCP itself can exhibit bioactivity against some fungal pathogens. acs.org
The degradation of TCP in soil is influenced by various factors, and its rate can vary between different soil types. acs.org Microbial activity is a key driver in the breakdown of TCP. ebi.ac.ukresearchgate.net For instance, a microbial consortium from dryland soil under anaerobic conditions was able to metabolize 97% of TCP within 20 hours. ebi.ac.uk The degradation of TCP can involve both reductive and hydrolytic dechlorination mechanisms. ebi.ac.uk
Furthermore, some microbial strains, like Micrococcus luteus ML, have been shown to degrade TCP and can also break down other chlorinated pyridinols, such as 3,5-dichloro-2-pyridone (B189641) and 6-chloropyridin-2-ol, as well as 2-hydroxypyridine. researchgate.netresearchgate.net This indicates that the environmental breakdown of more complex chlorinated pyridines can lead to the formation and subsequent degradation of simpler compounds like this compound.
The formation of such transformation products is a critical aspect of pesticide risk assessment, as these products may have their own toxicological and environmental profiles. researchgate.net
Assessment of Environmental Persistence and Mobility
The environmental persistence and mobility of this compound are key factors in determining its potential for environmental contamination. While specific, comprehensive data for this exact compound is scarce, information from safety data sheets and studies on related compounds can offer some indications.
Safety data sheets for this compound often state that there is no information available regarding its persistence, degradability, and mobility in soil. fishersci.comfishersci.no Some sources suggest it is not expected to be readily biodegradable under either aerobic or anaerobic conditions. jubilantingrevia.com
For the related compound 3,5,6-trichloro-2-pyridinol (TCP), sorption coefficients (Kd) in soil have been measured to be between 0.3 and 20.3 mL/g. acs.org The mobility of such compounds is influenced by soil properties and their chemical form (neutral or anionic). acs.org
The mobility of 2-chloro-3-hydroxypyridine (B146414) has been estimated to be very high in soil based on environmental modeling, with a low potential to be absorbed by organic matter. jubilantingrevia.com Its estimated bioconcentration factor (BCF) is low, suggesting it is not expected to bioaccumulate significantly in the food chain. jubilantingrevia.com
It is important to recognize that these are often estimates or data from related compounds. The actual environmental persistence and mobility of this compound would depend on specific environmental conditions such as soil type, pH, temperature, and microbial populations.
Q & A
Q. What are the recommended synthesis methods for 3-chloro-2-hydroxypyridine under laboratory conditions?
The synthesis of this compound typically involves catalytic hydrogenation. A documented procedure involves heating 70 g of 3,6-dichloro-2-pyridone sodium with 550 g water and 0.7 g catalyst at 70°C under hydrogen gas. Post-reaction, the mixture is concentrated, cooled to 10°C for crystallization, and filtered to yield 40 g of product. Key parameters include temperature control, catalyst selection, and hydrogenation duration to optimize yield and purity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Critical precautions include:
- Personal protective equipment (PPE): Gloves, protective eyewear, and lab coats to avoid skin/eye contact.
- Ventilation: Use fume hoods to prevent inhalation of vapors or dust.
- Waste disposal: Segregate chemical waste and engage certified agencies for disposal to mitigate environmental risks.
- Thermal hazards: Avoid ignition sources (e.g., sparks, open flames) due to potential reactivity under heat .
Q. How is this compound characterized post-synthesis to confirm structural integrity?
Characterization methods include:
- Spectroscopy: NMR and IR to verify functional groups (e.g., hydroxyl and chloro substituents).
- X-ray crystallography: Resolve crystal packing and hydrogen-bonding patterns (e.g., intermolecular Cl⋯Cl interactions observed in related chloropyridines).
- Computational validation: Compare experimental spectra with density functional theory (DFT)-predicted vibrational modes or frontier molecular orbitals .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) contribute to understanding the electronic properties of this compound?
DFT studies (e.g., B3LYP/aug-cc-pVTZ basis sets) reveal:
- Optimized geometries: Structural parameters in ground (S₀) and excited (D₀, D₁) states, highlighting bond-length changes upon electronic transitions.
- Frontier molecular orbitals: Visualization of HOMO-LUMO gaps to predict reactivity and charge-transfer behavior.
- Vibrational analysis: Assign IR-active modes to specific molecular motions, aiding in spectral interpretation .
Q. What analytical approaches resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions in data (e.g., unexpected NMR shifts or IR bands) can be addressed by:
- Multi-technique validation: Cross-reference X-ray crystallography with computational models to confirm tautomeric forms (e.g., keto-enol equilibria).
- Isotopic labeling: Use deuterated analogs to distinguish overlapping proton signals.
- Dynamic NMR studies: Probe temperature-dependent conformational changes affecting spectral resolution .
Q. Are there mechanistic insights into the hydrogenation step during this compound synthesis?
The hydrogenation mechanism likely involves:
- Catalytic activation: Transition metal catalysts (e.g., Pd/C) facilitate H₂ dissociation and surface adsorption.
- Regioselectivity: Steric and electronic effects direct hydrogen addition to the 6-chloro position of 3,6-dichloro-2-pyridone, retaining the 3-chloro and 2-hydroxyl groups.
- Kinetic control: Lower temperatures (e.g., 70°C) favor partial reduction over full dechlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
